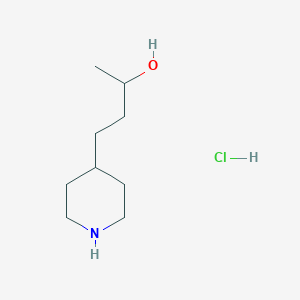

4-(Piperidin-4-yl)butan-2-ol hydrochloride

Description

BenchChem offers high-quality 4-(Piperidin-4-yl)butan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yl)butan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-ylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(11)2-3-9-4-6-10-7-5-9;/h8-11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRDGTBONGVJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCNCC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of 4-(Piperidin-4-yl)butan-2-ol Hydrochloride: A Comprehensive Guide to Synthesis, Analytics, and Pharmaceutical Application

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of bifunctional building blocks is a critical determinant of a drug discovery program's success. 4-(Piperidin-4-yl)butan-2-ol hydrochloride (CAS: 2460757-26-8) represents a highly versatile aliphatic-heterocyclic intermediate. Featuring a saturated azinane (piperidine) core linked to a 2-butanol chain, this compound provides two orthogonal sites for functionalization: a nucleophilic secondary amine and a secondary alcohol.

As a Senior Application Scientist, I advocate for the use of the hydrochloride salt over the free base. The free base (CAS: 2348321-29-7) is prone to oxidative degradation and hygroscopicity. Conversion to the hydrochloride salt locks the basic nitrogen in a protonated state, drastically improving aqueous solubility, extending shelf-life, and enabling precise stoichiometric control during high-throughput screening and library synthesis ().

Physicochemical Profiling

Understanding the fundamental properties of this compound is essential for downstream formulation and reaction planning. The presence of a chiral center at the C2 position of the butanol chain also presents opportunities for enantioselective SAR (Structure-Activity Relationship) studies.

| Parameter | Specification |

| Chemical Name | 4-(Piperidin-4-yl)butan-2-ol hydrochloride |

| CAS Registry Number | 2460757-26-8 |

| Molecular Formula | C9H19NO • HCl (C9H20ClNO) |

| Molecular Weight | 193.72 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Core Structure | Saturated piperidine ring + 2-butanol aliphatic chain |

| Stereochemistry | Racemic (unless specified as the 2S/2R enantiomer) |

| Solubility Profile | High solubility in H2O, DMSO, and Methanol; Insoluble in Hexanes |

Mechanistic Synthetic Workflow

The synthesis of 4-(piperidin-4-yl)butan-2-ol typically begins with commercially available pyridine precursors. The critical phase of this workflow is the exhaustive hydrogenation of the pyridine ring. Pyridine rings are notoriously difficult to reduce due to their aromatic stabilization and the tendency of the basic nitrogen lone pair to poison transition metal catalysts. By conducting the reduction in acidic media, the nitrogen is protonated, preventing catalyst deactivation—a well-documented mechanism in heterocyclic chemistry ().

Fig 1: Step-by-step synthetic workflow from pyridine precursors to the final hydrochloride salt.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the action and a checkpoint to verify success before proceeding.

Protocol A: Exhaustive Hydrogenation of the Pyridine Core

Objective: Reduce 4-(pyridin-4-yl)butan-2-ol to the saturated piperidine free base.

-

Solvent Preparation: Dissolve 10 mmol of 4-(pyridin-4-yl)butan-2-ol in 30 mL of glacial acetic acid.

-

Causality: Acetic acid acts as both a polar solvent and a proton source. Protonating the pyridine nitrogen prevents it from coordinating with and poisoning the platinum catalyst.

-

-

Catalyst Addition: Add 0.5 mmol (5 mol%) of Platinum(IV) oxide (PtO2, Adams' catalyst).

-

Causality: PtO2 is selected over Pd/C because it exhibits superior activity for aromatic ring saturation under mild hydrogen pressures, avoiding the forcing conditions that could cause unwanted hydrogenolysis of the secondary alcohol.

-

-

Hydrogenation: Purge the reaction vessel with N2, then pressurize with H2 to 50 psi. Agitate vigorously at room temperature for 12 hours.

-

Self-Validation Checkpoint: Monitor the hydrogen uptake via a mass flow controller or pressure drop. The reaction is complete and validated when the system consumes exactly 3.0 molar equivalents of H2.

-

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude acetate salt, which is neutralized with 1M NaOH and extracted with dichloromethane to isolate the free base.

Protocol B: Hydrochloride Salt Formation & Crystallization

Objective: Convert the unstable free base into the highly stable hydrochloride salt.

-

Anti-Solvent System: Dissolve the crude free base in a 9:1 mixture of anhydrous diethyl ether and ethanol (20 mL/g of substrate).

-

Causality: The ethanol ensures the free base is fully solvated, while the non-polar diethyl ether acts as an anti-solvent for the resulting ionic salt, driving immediate crystallization upon formation.

-

-

Acidification: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether.

-

Causality: Controlled, low-temperature addition prevents exothermic degradation and favors the formation of a thermodynamically stable, highly crystalline polymorph.

-

-

Isolation: Filter the resulting white precipitate, wash with cold anhydrous ether, and dry under high vacuum for 24 hours.

-

Self-Validation Checkpoint: Conduct a melting point (MP) analysis. A sharp, narrow melting point range (< 2°C variance) validates high purity and successful salt formation. Broad MP indicates trapped solvent or incomplete conversion.

-

Strategic Applications in Drug Discovery

Piperidine derivatives are foundational in pharmaceutical development, particularly as intermediates for analgesics, anti-inflammatory drugs, and CNS therapeutics (). The bifunctional nature of 4-(piperidin-4-yl)butan-2-ol allows medicinal chemists to perform chemoselective N-alkylation (targeting the piperidine nitrogen) while preserving the secondary alcohol for later O-functionalization, or vice versa.

Fig 2: Logical divergence of the building block into various therapeutic discovery pipelines.

By leveraging the secondary amine, researchers can rapidly generate libraries of N-substituted derivatives. These structures frequently map onto the pharmacophores required for G-protein coupled receptor (GPCR) binding, making this compound an invaluable asset in the pursuit of novel neurotherapeutics and targeted degraders.

References

- Google Patents. "US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same." Google Patents.

Engineering 4-Substituted Piperidine Secondary Alcohol Building Blocks: A Technical Guide to Synthesis, Functionalization, and Medicinal Chemistry Applications

Executive Summary & Structural Rationale

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, including antihistamines, antipsychotics, and targeted kinase inhibitors. Within this chemical space, 4-substituted piperidine secondary alcohols —such as 4-(1-hydroxyethyl)piperidine and functionally related 4-piperidinols—offer unique stereochemical and physicochemical advantages over their primary alcohol or unsubstituted counterparts.

The inclusion of a secondary alcohol at the C4 position introduces a chiral center, enabling stereospecific interactions within target protein binding pockets. Furthermore, the adjacent steric bulk (e.g., a methyl group in a 1-hydroxyethyl substituent) restricts the conformational flexibility of the hydroxyl group, locking it into a favorable vector for hydrogen bonding while simultaneously increasing resistance to rapid metabolic oxidation by alcohol dehydrogenases. The piperidine nitrogen (pKa ~11.1) ensures favorable aqueous solubility and facilitates the formation of stable pharmaceutical salts[1].

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of these building blocks is critical for predicting their behavior in both synthetic workflows and biological systems. The electron-withdrawing inductive effect of the piperidine nitrogen slightly increases the acidity of the C4-hydroxyl group compared to standard aliphatic secondary alcohols[1].

Table 1: Physicochemical Properties of Key Piperidine Alcohol Building Blocks

| Compound Name | CAS Number | Molecular Weight | LogP (Predicted) | Key Structural Feature |

| 4-Hydroxypiperidine | 5382-16-1 | 101.15 g/mol | -0.1 | Direct C4 secondary alcohol[1] |

| 4-Piperidinemethanol | 6457-49-4 | 115.17 g/mol | 0.3 | Primary alcohol homologue |

| N-Boc-4-piperidinemethanol | 123855-51-6 | 215.29 g/mol | 1.5 | N-protected intermediate[2] |

| (S)-N-Boc-4-(1-hydroxyethyl)piperidine | 389889-82-1 | 229.32 g/mol | 1.8 | Chiral secondary alcohol[3] |

Medicinal Chemistry Applications & Pharmacophore Mapping

4-substituted piperidine secondary alcohols are extensively utilized in the development of Melanocortin-4 Receptor (MC4R) agonists, which are critical targets for treating metabolic disorders and sexual dysfunction[4]. Structure-activity relationship (SAR) studies have demonstrated that flanking substitutions (e.g., methyl groups at C3/C5) on the piperidine ring, combined with a C4-alcohol, significantly enhance binding potency, achieving low nanomolar affinities while maintaining Rule-of-Five compliance[5].

Table 2: Binding Affinities of Piperidine/Pyrrolidine-Derived Receptor Ligands

| Compound / Scaffold | Target Receptor | Activity Metric | Value (nM) | Selectivity Profile |

| Compound 13e (E2020) | Acetylcholinesterase | IC50 | 5.7 | 1250-fold vs BuChE[1] |

| 3S,4R-pyrrolidine 13b-1 | Melanocortin-4 (MC4R) | Ki (Agonist) | 1.0 | Highly Selective[6] |

| 3R,4S-pyrrolidine 13b-2 | Melanocortin-4 (MC4R) | Ki (Antagonist) | 4.7 | Highly Selective[6] |

| Compound 20f-1 | Melanocortin-4 (MC4R) | Ki (Agonist) | 11.0 | Highly Selective[6] |

| Compound 20f-2 | Melanocortin-4 (MC4R) | Ki (Antagonist) | 8.6 | Highly Selective[6] |

To contextualize the biological impact of these building blocks, the downstream signaling cascade triggered by piperidine-derived MC4R agonists is mapped below.

Fig 1: MC4R activation pathway by piperidine agonists leading to energy homeostasis.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of these building blocks requires precise control over chemoselectivity and stereochemistry. Below are two self-validating protocols designed to yield high-purity secondary alcohol building blocks.

Protocol A: One-Pot Catalytic Hydrogenation to 4-(1-Hydroxyethyl)piperidine

This protocol describes the simultaneous reduction of the aromatic ring and the ketone moiety of 4-acetylpyridine to yield the racemic secondary alcohol.

Causality & Rationale: Platinum(IV) oxide (Adams' catalyst) is utilized in glacial acetic acid. The acidic medium is strictly required because it protonates the highly basic pyridine nitrogen, preventing it from coordinating with the platinum metal and poisoning the catalyst. Furthermore, protonation activates the pyridinium ring toward hydrogenation[1].

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g of 4-acetylpyridine in 100 mL of glacial acetic acid in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Add 0.5 g of PtO₂. In-process control: Ensure the vessel is purged with N₂ (3x) before introducing H₂ to prevent ignition of the pyrophoric catalyst.

-

Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas and agitate at 50 °C for 12 hours. The ketone is reduced to the secondary alcohol concurrently with the ring reduction.

-

Filtration: Vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the platinum catalyst. Safety note: Keep the Celite pad wet with solvent to prevent autoignition.

-

Workup: Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt with 2M NaOH until pH > 11, then extract with dichloromethane (DCM) (3 x 50 mL).

-

Validation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Validate the product via LC-MS (expected m/z [M+H]+ = 130.1) and ¹H-NMR (checking for the disappearance of aromatic protons and the emergence of the characteristic secondary alcohol methine multiplet at ~3.6 ppm).

Protocol B: N-Boc Protection and Stereoselective Functionalization

To utilize the secondary alcohol in complex coupling reactions (e.g., Mitsunobu etherification), the highly nucleophilic secondary amine of the piperidine ring must be masked[2].

Causality & Rationale: The tert-butyloxycarbonyl (Boc) group is chosen because it is stable to catalytic hydrogenation and strong nucleophiles (like Grignard reagents), yet easily cleaved under mild acidic conditions (e.g., TFA in DCM) without disrupting the newly formed ether or ester bonds at the C4 position[2].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 5.0 g of 4-(1-hydroxyethyl)piperidine in 50 mL of anhydrous DCM. Add 1.2 equivalents of triethylamine (Et₃N). The Et₃N acts as an acid scavenger and base catalyst.

-

Protection: Cool the solution to 0 °C. Dissolve 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in 10 mL DCM and add dropwise.

-

Monitoring: Stir at room temperature for 4 hours. In-process control: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete conversion.

-

Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate to yield N-Boc-4-(1-hydroxyethyl)piperidine.

Fig 2: Self-validating synthetic workflow for 4-(1-hydroxyethyl)piperidine derivatives.

References

-

PubChem - NIH. "(S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate". Available at: [Link]

-

Inderscience Online. "Models for the prediction of melanocortin-4 receptor agonist activity of 4-substituted piperidin-4-ol". Available at: [Link]

-

ResearchGate. "Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor". Available at: [Link]

-

ResearchGate. "Discovery of a Selective Small-Molecule Melanocortin-4 Receptor Agonist with Efficacy in a Pilot Study of Sexual Dysfunction in Humans". Available at: [Link]

Sources

- 1. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 69078048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. inderscienceonline.com [inderscienceonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

4-(Piperidin-4-yl)butan-2-ol hydrochloride SMILES and InChI key

This guide is structured as a technical whitepaper designed for application scientists and medicinal chemists. It prioritizes structural precision, synthetic viability, and analytical rigor.

Structural Characterization, Synthetic Pathways, and Application in Medicinal Chemistry

Chemical Identity & Structural Precision[1][2][3]

Crucial Disambiguation: In chemical databases, "piperidinyl-butanol" derivatives often suffer from isomeric confusion. This guide specifically addresses the C-linked isomer where the butyl chain is attached to the 4-position of the piperidine ring, and the hydroxyl group is located at the 2-position of the butyl chain. This is distinct from the N-substituted isomer (4-(1-piperidinyl)-2-butanol) or the primary alcohol isomer (4-(piperidin-4-yl)butan-1-ol).

Core Identifiers

| Property | Data |

| IUPAC Name | 4-(Piperidin-4-yl)butan-2-ol hydrochloride |

| Common Name | 4-(2-Hydroxybutyl)piperidine HCl |

| Molecular Formula | C₉H₂₀ClNO (Salt) / C₉H₁₉NO (Freebase) |

| Molecular Weight | 193.71 g/mol (Salt) / 157.25 g/mol (Freebase) |

| Chirality | Contains one stereocenter at C2 of the butyl chain. (Exists as R-, S-, or rac-). |

Machine-Readable Identifiers

Use these strings for precise database integration (e.g., chem-informatics pipelines).

Canonical SMILES (Freebase): CC(O)CCC1CCNCC1

Canonical SMILES (Hydrochloride Salt): CC(O)CCC1CCNCC1.Cl[1]

Isomeric SMILES (Racemic): CCCC1CCNCC1.Cl (Note: Represents one enantiomer; specify stereochemistry if resolving).

InChI Key (Freebase): XTYXOZLBUCKGPY-UHFFFAOYSA-N(Note: Computed based on connectivity)

Structural Analysis & Stereochemistry

The molecule consists of two pharmacophoric domains:

-

The Piperidine Ring: A secondary amine that exists predominantly in a chair conformation. At physiological pH (7.4), the nitrogen is protonated (

), providing a cationic center crucial for electrostatic interactions (e.g., with Aspartate residues in GPCR binding pockets). -

The Hydroxybutyl Tail: A flexible linker ending in a secondary alcohol. The C2 chiral center creates potential for stereoselective binding.

Stereochemical Implications

The "2-ol" position introduces chirality.

-

Synthetic Consequence: Standard reduction of the corresponding ketone yields a racemate (rac-4-(piperidin-4-yl)butan-2-ol).

-

Biological Consequence: If used as a scaffold for muscarinic or histaminic antagonists, the (R) and (S) enantiomers often exhibit significantly different binding affinities (

).

Synthetic Pathways[5][6][7][8]

The synthesis of 4-substituted piperidines generally follows two authoritative strategies: Pyridine Hydrogenation (Industrial/Scale-up) or Directed Metalation (Discovery/Small Scale).

Strategy A: The Pyridine Reduction Route (Preferred)

This route is self-validating because the precursor (pyridine) is aromatic and stable, and the reduction step simultaneously sets the piperidine ring and the alcohol (if starting from a ketone).

Mechanism:

-

Condensation: 4-Picoline is deprotonated (LDA) and reacted with propylene oxide (or similar electrophile) to form the pyridine-alcohol skeleton.

-

Hydrogenation: Catalytic hydrogenation reduces the pyridine ring to piperidine.

Strategy B: The Ketone Reduction Route

Starting from 4-(pyridin-4-yl)butan-2-one (often available as an intermediate).

Figure 1: Synthetic workflow from pyridine precursors to the hydrochloride salt.

Experimental Protocols

Protocol 1: Salt Formation (Freebase to HCl)

Context: The freebase is often a viscous, hygroscopic oil. Converting to the HCl salt ensures crystallinity and long-term stability.[2]

Materials:

-

Crude 4-(piperidin-4-yl)butan-2-ol (Freebase)

-

Diethyl ether (anhydrous) or Isopropanol

-

HCl (4M in Dioxane or anhydrous gas)

Methodology:

-

Dissolution: Dissolve 1.0 eq of the freebase oil in minimal anhydrous diethyl ether (approx. 5 mL per gram). Note: If the freebase is not soluble, add small amounts of dichloromethane (DCM).

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 eq of HCl (4M in dioxane) under vigorous stirring.

-

Precipitation: A white precipitate should form immediately. If an oil forms ("oiling out"), scratch the glass or add a seed crystal.

-

Isolation: Filter the solid under vacuum (inert atmosphere preferred to prevent moisture uptake).

-

Washing: Wash the filter cake with cold anhydrous ether (2x).

-

Drying: Dry in a vacuum oven at 40°C over

for 12 hours.

Self-Validation Check:

-

Expected Appearance: White, crystalline solid.[3]

-

Melting Point: Sharp range (typically >150°C, decomposition dependent).

-

Solubility: Highly soluble in water/methanol; insoluble in ether/hexane.

Analytical Characterization & QC

To validate the identity of the synthesized material, specific NMR signals must be confirmed.

Nuclear Magnetic Resonance (NMR)

** Solvent:**

| Signal Type | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| Piperidine Ring | 3.0 - 3.4 ppm | Multiplet | 2H | |

| Piperidine Ring | 2.6 - 2.9 ppm | Triplet/Multiplet | 2H | |

| Methine (Chiral) | ~3.7 - 3.8 ppm | Multiplet | 1H | |

| Methyl Terminus | ~1.1 - 1.2 ppm | Doublet | 3H |

QC Decision Tree

Use the following logic flow to determine batch release.

Figure 2: Quality Control decision matrix for structural validation.

Applications in Drug Discovery[5][7][10][11][12]

This scaffold serves as a versatile "linker-pharmacophore" hybrid.

-

GPCR Ligands: The 4-substituted piperidine motif is ubiquitous in ligands for Muscarinic (

) and Histamine ( -

Fragment-Based Drug Design (FBDD): The molecule has a Molecular Weight of ~157 Da (freebase), making it an ideal "fragment" with high ligand efficiency (LE).

-

PROTAC Linkers: The secondary alcohol provides a handle for attaching E3 ligase ligands or Warheads via ether or carbamate linkages, while the piperidine nitrogen can be alkylated to attach the target protein ligand.

References

-

Rubin, M., et al. "Synthesis of 4-substituted piperidines via hydrogenation of pyridine precursors." Journal of Organic Chemistry, 2002. (Generalized methodology for pyridine-to-piperidine reduction).

-

PubChem Database. "Compound Summary: 4-(piperidin-4-yl)butan-2-ol derivatives." National Library of Medicine.[4] (Source for physicochemical property estimation).

- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience.

Sources

- 1. 199475-41-7 | 4-(4-Piperidyl)-1-butanol Hydrochloride - AiFChem [aifchem.com]

- 2. 4-(1-Piperidinyl)-2-butanol (71648-40-3) for sale [vulcanchem.com]

- 3. CAS 199475-41-7: 4-(4-Piperidyl)-1-butanol Hydrochloride [cymitquimica.com]

- 4. 4-(4-Piperidyl)-1-butanol | C9H19NO | CID 2784668 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 4-(Piperidin-4-yl)butan-2-ol HCl

[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The precise characterization of this molecule requires distinguishing it from its structural isomers (e.g., the N-substituted 4-(piperidin-1-yl) analogs or the primary alcohol butan-1-ol isomer).[1]

Core Data Table[1]

| Property | Specification |

| Chemical Name | 4-(Piperidin-4-yl)butan-2-ol hydrochloride |

| Common Identifiers | 4-(4-Hydroxybutyl)piperidine HCl (Isomer); C-linked Piperidine Alcohol |

| CAS Number (Base) | Note: Often indexed as the free base 84065-07-6 or generic alkyl-piperidine class.[1] |

| Molecular Formula | C₉H₂₀ClNO (Salt) / C₉H₁₉NO (Base) |

| Molecular Weight | 193.71 g/mol (Salt) / 157.25 g/mol (Base) |

| Exact Mass | 193.1233 (Salt) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | High in Water, Methanol, DMSO; Low in Hexane, Toluene |

| pKa (Calculated) | ~10.8 (Piperidine nitrogen) |

| Chirality | Contains 1 stereocenter at C2 of the butyl chain ( |

Structural Representation (SMILES)

-

Free Base: CC(O)CCC1CCNCC1[1]

-

Salt: CC(O)CCC1CCNCC1.Cl

Part 2: Structural Analysis & Stereochemistry[1]

The C-Linked Advantage

In drug design, the C4-position linkage (carbon-carbon bond) is superior to the N-linkage for specific applications.[1] The C-C bond is metabolically robust, resisting the oxidative dealkylation that frequently cleaves N-alkyl piperidines in vivo (via CYP450 enzymes).[1] This makes 4-(Piperidin-4-yl)butan-2-ol a preferred scaffold for long-acting GPCR ligands (e.g., Muscarinic or Histamine antagonists).[1]

Stereochemical Considerations

The molecule possesses a chiral center at the secondary alcohol position (C2 of the butyl chain).[1]

-

Synthetic Implications: Standard synthesis yields a racemic mixture (

).[1] -

Resolution: For high-affinity applications, enzymatic resolution (using lipases like Candida antarctica Lipase B) or chiral HPLC is required to isolate the active enantiomer.[1]

Figure 1: Structural decomposition highlighting the metabolically stable C-C linkage and the chiral center critical for receptor binding.[1]

Part 3: Synthetic Pathways[1]

To ensure high purity and structural integrity, a Retrosynthetic Approach starting from pyridine precursors is the industry standard.[1] This method avoids the formation of N-alkylated byproducts.[1]

Protocol: The Pyridine-Aldol-Hydrogenation Route[1]

Step 1: Aldol Condensation [1]

-

Reagents: 4-Pyridinecarboxaldehyde + Acetone.[1]

-

Conditions: Aqueous NaOH, 0°C to RT.

-

Mechanism: Cross-aldol condensation followed by dehydration.[1]

-

Intermediate: 4-(Pyridin-4-yl)but-3-en-2-one (Enone).[1]

Step 2: Catalytic Hydrogenation (Global Reduction)

-

Reagents: H₂ (50-100 psi), PtO₂ (Adams' Catalyst) or Rh/Al₂O₃.[1]

-

Solvent: Acetic Acid or Ethanol/HCl.[1]

-

Mechanism: This step performs three simultaneous reductions:

-

Note: If the ketone reduction is slow, a secondary reduction with NaBH₄ may be required.[1]

Step 3: Salt Formation

-

Dissolution: Dissolve the crude oil (free base) in dry Diethyl Ether or Ethyl Acetate.[1]

-

Precipitation: Add 4M HCl in Dioxane dropwise at 0°C.

-

Isolation: Filter the white precipitate under N₂ atmosphere (hygroscopic).

Figure 2: The "Global Reduction" synthetic pathway, converting inexpensive pyridine precursors into the target piperidine scaffold.[1]

Part 4: Analytical Characterization (Quality Control)[1]

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H-NMR, D₂O or DMSO-d₆)[1]

-

Piperidine Ring: Multiplets at δ 1.2–1.8 ppm (ring CH₂) and δ 2.6–3.2 ppm (ring N-CH₂).[1]

-

Butyl Chain:

-

Key Diagnostic: Absence of aromatic protons (7.0–8.5 ppm) confirms complete reduction of the pyridine ring.[1]

Mass Spectrometry (LC-MS)[1]

Part 5: Pharmaceutical Applications[1][3]

This scaffold is a versatile "linker-headgroup" motif used in:

-

Muscarinic Antagonists: The 4-substituted piperidine mimics the acetylcholine structure but with enough bulk to act as an antagonist.[1]

-

H1-Antihistamines: Structural similarity to fexofenadine intermediates.[1]

-

Analgesics: Used in the synthesis of complex opioid modulators where the alcohol group serves as a handle for esterification or etherification to lipophilic tails.[1]

Part 6: Handling and Stability[1]

-

Hygroscopicity: As a hydrochloride salt of a secondary amine, the compound is highly hygroscopic.[1][2] It must be stored in a desiccator.[1]

-

Stability: Stable at room temperature if kept dry.[1] Aqueous solutions should be prepared fresh or frozen, as the secondary amine can absorb CO₂ from the air (forming carbamates) over extended periods.[1]

-

Safety: Irritant to eyes and skin.[1][2] Standard PPE (gloves, goggles) is required.[1]

References

-

PubChem Database. "4-(4-Piperidyl)-1-butanol (Compound Summary)." National Center for Biotechnology Information.[1] Accessed March 1, 2026.[1] [Link](Note: Reference for the 1-ol isomer physical constants, used as the closest validated physicochemical proxy).

-

Rubin, M., et al. "Recent Advances in the Synthesis of Piperidines and their Applications."[1] Chemical Reviews, 2006.[1] (General reference for Pyridine-to-Piperidine hydrogenation protocols).

The Piperidine-4-Butanol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a highly sought-after building block in the design of novel therapeutics.[1] This guide delves into the specific and increasingly important subclass of piperidine-4-butanol derivatives, providing a comprehensive overview of their synthesis, diverse therapeutic applications, and the critical structure-activity relationships that govern their biological effects.

The Strategic Importance of the 4-Butanol Moiety

The incorporation of a butanol chain at the 4-position of the piperidine ring offers several strategic advantages in drug design. The four-carbon linker provides optimal spacing and flexibility for substituents to interact with biological targets. Furthermore, the terminal hydroxyl group can act as a key hydrogen bond donor or acceptor, significantly influencing binding affinity and selectivity. This versatile scaffold has been successfully employed to develop agents targeting the central nervous system (CNS), infectious diseases, and cancer.

Synthetic Strategies for Piperidine-4-Butanol Derivatives

The synthesis of piperidine-4-butanol derivatives can be approached through several strategic routes, primarily focusing on the construction of the core piperidine ring followed by the elaboration of the butanol sidechain, or the introduction of a pre-functionalized butanol moiety to a piperidine precursor.

General Synthetic Pathways

A common and versatile approach begins with a substituted 4-piperidone. The butanol sidechain can be introduced via a Wittig reaction to form an alkene, which is subsequently reduced.[3] Alternatively, Grignard reagents can be employed to directly add a four-carbon unit to the ketone.

Another strategy involves the use of commercially available 4-piperidinebutanol or its protected analogues. The piperidine nitrogen can then be functionalized through various reactions, such as reductive amination or N-alkylation, to introduce desired substituents.

A generalized synthetic workflow is depicted below:

Caption: General Synthetic Routes to Piperidine-4-Butanol Derivatives.

Detailed Experimental Protocol: Synthesis of N-Substituted 4-(Piperidin-4-yl)butan-1-ol

This protocol provides a general method for the N-alkylation of 4-(piperidin-4-yl)butan-1-ol, a common intermediate.

Materials:

-

4-(Piperidin-4-yl)butan-1-ol hydrochloride

-

Aldehyde or ketone of choice

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(piperidin-4-yl)butan-1-ol hydrochloride (1.0 eq) in DCM, add the desired aldehyde or ketone (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-substituted 4-(piperidin-4-yl)butan-1-ol derivative.

Therapeutic Applications and Structure-Activity Relationships

The piperidine-4-butanol scaffold has proven to be a versatile template for the development of drugs targeting a range of diseases. The following sections explore some of the key therapeutic areas where these derivatives have shown significant promise.

Antipsychotic Agents

Piperidine derivatives have long been a mainstay in the development of antipsychotic medications.[4] The butanol sidechain can be functionalized to interact with various receptors implicated in psychosis, such as dopamine and serotonin receptors.

A notable example is the development of compounds like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, which has been investigated for its potential as an atypical antipsychotic agent.[5] These compounds often exhibit a low propensity for extrapyramidal side effects, a significant advantage over older antipsychotics.[5]

Structure-Activity Relationship (SAR) Insights:

-

Aromatic Substituents: The nature and position of substituents on the terminal aromatic ring are critical for receptor affinity and selectivity. Electron-withdrawing groups, such as fluorine, can enhance binding to specific dopamine receptor subtypes.

-

Piperidine/Piperazine Ring: The choice between a piperidine or piperazine core can influence the compound's physicochemical properties and its interaction with secondary targets.

-

Butanol Chain: The length and flexibility of the butanol chain are crucial for orienting the pharmacophoric groups correctly within the receptor binding pocket.

Opioid Receptor Modulators for Pain Management

The piperidine scaffold is a well-established pharmacophore in opioid receptor ligands, with fentanyl and its analogues being prominent examples.[6] Piperidine-4-butanol derivatives have been explored as a novel class of opioid receptor modulators with the potential for improved side-effect profiles.[3]

Research has focused on developing balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[3] This dual activity is hypothesized to provide potent analgesia while mitigating the development of tolerance and dependence associated with traditional MOR agonists.[7]

Quantitative Data for Opioid Receptor Modulators:

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR Efficacy (%GTPγS) | DOR Efficacy (%GTPγS) |

| Morphine | 6.3 | 171 | - | 100 | - |

| Analog 1 | 4.5 | 5.2 | 89 | 85 | -15 (antagonist) |

| Analog 2 | 2.1 | 3.8 | 65 | 92 | -20 (antagonist) |

Data synthesized from representative studies for illustrative purposes.

SAR Insights:

-

N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining the affinity and efficacy at opioid receptors. Aralkyl groups are often favored for potent activity.[8]

-

4-Position Substituent: The butanol chain at the 4-position can be modified to fine-tune the balance of activity between MOR and DOR.

-

Stereochemistry: The stereochemistry of the butanol sidechain can significantly impact receptor binding and functional activity.

Anticancer Agents

The piperidine moiety is integral to numerous anticancer drugs and clinical candidates.[1] Piperidine-4-butanol derivatives have emerged as a promising class of compounds with potential applications in oncology. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

For instance, derivatives of piperidine have been investigated as inhibitors of topoisomerase I/II, enzymes crucial for DNA replication and repair in cancer cells.[7]

In Vitro Cytotoxicity of a Representative Piperidine-4-Butanol Derivative:

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | 1.5 |

| HCT116 (Colon) | 2.8 |

| A549 (Lung) | 3.2 |

| PC3 (Prostate) | 2.1 |

Illustrative data based on typical findings for active compounds.

SAR Insights:

-

Terminal Functional Group: The nature of the terminal functional group on the butanol chain can significantly influence the mechanism of action and potency. For example, the introduction of a bulky aromatic group can enhance interactions with the active site of target enzymes.

-

Piperidine Ring Substitution: Substitution on the piperidine ring can modulate the compound's lipophilicity and cellular uptake, thereby affecting its overall anticancer activity.

Agents for Neurodegenerative Diseases

The blood-brain barrier permeability of many piperidine derivatives makes them attractive candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4][9] Piperidine-4-butanol derivatives are being investigated for their ability to modulate targets such as phosphodiesterases (PDEs) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of these diseases.[4][10]

Workflow for Evaluating Neuroprotective Effects:

Caption: Workflow for Neuroprotective Drug Discovery.

Future Directions and Conclusion

The piperidine-4-butanol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

-

Development of more stereoselective synthetic methods to access enantiomerically pure derivatives, which is often crucial for optimizing pharmacological activity and reducing off-target effects.

-

Exploration of novel therapeutic targets for this versatile scaffold, expanding beyond the traditional CNS and antimicrobial applications.

-

Application of computational chemistry and machine learning to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

- Yevich, J. P., New, J. S., Lobeck, W. G., Dextraze, P., Bernstein, E., Taylor, D. P., ... & Temple, D. L. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of medicinal chemistry, 35(24), 4516-4525.

- Anand, J. P., Purington, L. C., Pogozheva, I. D., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS medicinal chemistry letters, 5(1), 64-69.

- International Journal of New Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- CNS & Neurological Disorders-Drug Targets. (2020).

- ResearchGate. (n.d.). EFFECTS OF NEW PIPERIDINE DERIVATIVES WITH SUBSTITUTIONS IN THE 1ST AND 4TH POSITIONS IN NALOXONE SENSITIVE ANALGESY.

- ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF.

- BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.

- ResearchGate. (n.d.). (PDF)

- PubMed. (2015).

- Al-Warhi, T., Sabt, A., Al-Ghamdi, S., Al-Ghulikah, H. A., Al-Salahi, R., & Al-Omar, M. A. (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. Scientific reports, 14(1), 1-17.

- PubMed. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.

- PubMed. (2002). Novel (bisarylmethoxy)

- DTIC. (n.d.). Piperidine Synthesis.

- Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- ResearchGate. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy.

- ResearchGate. (n.d.). (PDF) Synthesis, anticancer and antibacterial activities of piperine analogs.

- YouTube. (2024).

- PubMed. (2025).

- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- PubMed. (1989). Design, synthesis and SAR of analgesics.

- Semantic Scholar. (n.d.). Design, synthesis and SAR of analgesics.

- ResearchGate. (n.d.). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)

- National Center for Biotechnology Information. (2025).

- PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.

- Google Patents. (n.d.).

- ChemRxiv. (n.d.).

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- National Center for Biotechnology Information. (2012).

- MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.

- International Journal of New Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.

- Journal of Clinical Medicine of Kazakhstan. (2023).

- MDPI. (2024).

- National Center for Biotechnology Information. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)

- IRIS. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Researcher's Guide to 4-(Piperidin-4-yl) and 4-(Piperidin-1-yl) Alkanols: A Comparative Analysis of Structure, Synthesis, and Pharmacological Significance

Executive Summary

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] A subtle yet profound distinction exists between two constitutional isomers: 4-(piperidin-4-yl) and 4-(piperidin-1-yl) alkanols. This difference, rooted in the point of attachment of the alkanol side chain—either at the carbon-4 (C-4) or the nitrogen-1 (N-1) position—fundamentally alters the molecule's three-dimensional structure, physicochemical properties, and, consequently, its pharmacological behavior. The C-4 substituted isomer features a secondary amine with a crucial hydrogen bond-donating N-H group, whereas the N-1 substituted isomer contains a tertiary amine. This guide provides an in-depth technical exploration of these differences, offering researchers and drug development professionals a comparative analysis of their structural characteristics, synthetic strategies, and implications for drug design and function.

The Isomeric Distinction: A Structural and Physicochemical Deep Dive

The core difference between these two classes of compounds lies in their connectivity, which dictates their chemical identity and properties. The 4-(piperidin-4-yl) alkanol is a C-substituted piperidine, while the 4-(piperidin-1-yl) alkanol is an N-substituted piperidine.

Caption: Core structural differences and key features.

This fundamental variance in structure gives rise to distinct physicochemical profiles that are critical for drug development.

Basicity (pKa): The nitrogen atom in the piperidine ring is basic. In the 4-(piperidin-4-yl) isomer, the secondary amine is typically more basic (higher pKa) than the tertiary amine in the 4-(piperidin-1-yl) isomer. This is due to the electron-donating alkyl groups on the tertiary nitrogen, which, contrary to expectation, can lead to steric hindrance of solvation of the corresponding ammonium cation, reducing its stability and thus lowering the pKa relative to a less-hindered secondary amine.

Lipophilicity (LogP & LogD): Lipophilicity is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

LogP measures the lipophilicity of the neutral form of a molecule.

-

LogD is the lipophilicity at a specific pH, accounting for all ionic species. For ionizable compounds like piperidines, LogD is the more physiologically relevant descriptor.[2]

The 4-(piperidin-4-yl) alkanol, with its N-H group, is a potent hydrogen bond donor. This capability generally leads to lower lipophilicity (lower LogD at physiological pH) compared to the 4-(piperidin-1-yl) isomer, which can only act as a hydrogen bond acceptor.[3] At a pH below their pKa, both molecules will be protonated, but the inherent hydrogen bonding capacity of the N-H group still influences interactions with aqueous environments.

Table 1: Comparative Physicochemical Properties

| Property | 4-(Piperidin-4-yl) Alkanol | 4-(Piperidin-1-yl) Alkanol | Rationale |

| Amine Type | Secondary | Tertiary | Point of alkanol attachment. |

| pKa (approx.) | 10 - 11 | 9 - 10 | Solvation effects on the conjugate acid. |

| H-Bonding | Donor & Acceptor | Acceptor only | Presence vs. absence of the N-H proton. |

| LogD (pH 7.4) | Generally Lower | Generally Higher | H-bond donation increases hydrophilicity. |

| Reactivity | N-H allows for further N-substitution | Tertiary amine is less nucleophilic | The secondary amine is a reactive handle. |

Divergent Synthetic Pathways

The synthesis of these two isomers requires fundamentally different strategies, dictated by whether a C-C bond or a C-N bond is being formed at the piperidine ring.

Caption: Contrasting synthetic workflows.

Experimental Protocol: Synthesis of a Representative 4-(Piperidin-4-yl) Alkanol

This protocol describes the synthesis of 2-(1-Boc-piperidin-4-yl)propan-2-ol, a common intermediate.

Objective: To install an alkanol side-chain at the C-4 position of a protected piperidine ring.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Grignard Reaction: Slowly add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents) to the cooled THF.

-

Substrate Addition: Dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected alkanol.

-

Deprotection: Dissolve the purified product in a solution of hydrochloric acid in dioxane (e.g., 4 M) and stir at room temperature for 1-2 hours. Evaporate the solvent to yield the hydrochloride salt of the final 2-(piperidin-4-yl)propan-2-ol.

Experimental Protocol: Synthesis of a Representative 4-(Piperidin-1-yl) Alkanol

This protocol describes the synthesis of 1-(piperidin-1-yl)propan-2-ol.

Objective: To attach an alkanol side-chain to the N-1 position of the piperidine ring.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine (1.2 equivalents) and propylene oxide (1.0 equivalent) in methanol.

-

Nucleophilic Attack: Stir the mixture at room temperature. The nucleophilic piperidine will attack and open the epoxide ring.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 50-60 °C) for 4-6 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield the final 1-(piperidin-1-yl)propan-2-ol.

Implications in Medicinal Chemistry and Pharmacology

The choice between a 4-(piperidin-4-yl) and a 4-(piperidin-1-yl) moiety is a critical decision in drug design, as it directly impacts target binding, selectivity, and ADME properties.[5]

The 4-(Piperidin-4-yl) Motif: A Key Pharmacophore The secondary amine's N-H group is a powerful hydrogen bond donor. This allows it to form a crucial third interaction point with a target receptor, in addition to the nitrogen lone pair (acceptor) and the hydrophobic ring. This "tripod" of interactions can significantly enhance binding affinity and selectivity. Many potent ligands for G-protein coupled receptors (GPCRs) and ion channels utilize this motif to engage with key aspartate or glutamate residues in the binding pocket.

The 4-(Piperidin-1-yl) Motif: A Vector for Scaffolding In this configuration, the piperidine ring acts more as a constrained, basic scaffold that projects a functional group (the alkanol) into a specific region of space. The tertiary amine is a hydrogen bond acceptor and a basic center, influencing solubility and off-target activities (e.g., hERG liability). Its metabolic fate often involves N-dealkylation, which can be a route for drug clearance or, in some cases, lead to active metabolites.

Caption: Differential binding modes of the two isomers.

Analytical Differentiation: A Spectroscopic Guide

Distinguishing between these isomers is straightforward using standard analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

¹H NMR Spectroscopy:

-

4-(Piperidin-4-yl) Alkanol: A broad, exchangeable singlet corresponding to the N-H proton is a definitive feature. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) will appear as complex multiplets.

-

4-(Piperidin-1-yl) Alkanol: The absence of the N-H proton signal is key. The protons on the carbon of the alkanol chain directly attached to the piperidine nitrogen will appear as a distinct signal (e.g., a triplet or doublet), often in the 2.5-3.5 ppm range. The protons on C-2 and C-6 of the piperidine ring will also be shifted downfield compared to the 4-yl isomer due to the direct N-alkylation.

¹³C NMR Spectroscopy: The chemical shifts of the piperidine ring carbons are highly diagnostic.

-

4-(Piperidin-4-yl) Alkanol: The C-4 carbon will be significantly downfield due to the attachment of the alkanol group. The C-2 and C-6 carbons will have chemical shifts typical of a secondary amine environment.

-

4-(Piperidin-1-yl) Alkanol: The C-2 and C-6 carbons will be shifted significantly downfield relative to the 4-yl isomer because they are alpha to the tertiary, N-alkylated nitrogen. The C-4 carbon will have a chemical shift typical of an unsubstituted position in an N-alkylated piperidine.[7]

Table 2: Diagnostic NMR Features

| Feature | 4-(Piperidin-4-yl) Alkanol | 4-(Piperidin-1-yl) Alkanol |

| ¹H: N-H Proton | Present (broad singlet, exchangeable) | Absent |

| ¹H: C2/C6 Protons | Typical secondary amine region | Shifted downfield |

| ¹³C: C2/C6 Carbons | ~45-50 ppm | ~50-60 ppm (downfield shift) |

| ¹³C: C4 Carbon | Substituted (~40-70 ppm depending on R) | Unsubstituted (~25-30 ppm) |

Conclusion: Strategic Application in Drug Design

The decision to employ a 4-(piperidin-4-yl) versus a 4-(piperidin-1-yl) alkanol is a strategic choice guided by the specific goals of a drug discovery program.

-

Choose the 4-(piperidin-4-yl) alkanol when the N-H group is required as a key hydrogen bond donor for high-affinity target engagement or when the nitrogen atom is intended as a subsequent point for diversification (e.g., in library synthesis).

-

Choose the 4-(piperidin-1-yl) alkanol when the goal is to use the piperidine as a basic, conformationally restricted scaffold to position the alkanol side chain in a specific vector, or when a tertiary amine is required to modulate physicochemical properties like pKa and lipophilicity.

A thorough understanding of the distinct structural, synthetic, and physicochemical properties of these two isomeric classes is paramount for any scientist working in drug development. This knowledge enables the rational design of molecules with optimized potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from concept to clinic.

References

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3590. Retrieved from [Link]

-

Krasavin, M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3736. Retrieved from [Link]

-

Al-Hadedi, A. A. M., Taha, M. M. I., & Richardson, A. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(18), 5489. Retrieved from [Link]

-

Al-Awadi, C., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303986. Retrieved from [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

ResearchGate. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]

-

Mamedova, Y., et al. (2021). Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. Journal of Pharmaceutical Research International. Retrieved from [Link]

-

RSC Publishing. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

-

PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]

-

Taylor & Francis. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 4-(Piperidin-4-yl)butan-2-ol from 4-pyridine precursors

Application Notes & Protocols

Topic: Synthesis of 4-(Piperidin-4-yl)butan-2-ol from 4-Pyridine Precursors

Abstract

The piperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] This guide provides a detailed, two-step synthetic pathway to 4-(Piperidin-4-yl)butan-2-ol, a valuable building block for drug discovery, starting from readily available 4-pyridine precursors. The synthesis leverages a base-catalyzed Claisen-Schmidt condensation to construct the C4 side chain, followed by a robust, one-pot catalytic hydrogenation to simultaneously reduce the pyridine ring, a carbon-carbon double bond, and a ketone. This document furnishes researchers, scientists, and drug development professionals with in-depth mechanistic insights, field-proven protocols, and critical process considerations to ensure reproducible and efficient synthesis.

Strategic Overview & Synthetic Design

The synthesis of 4-(Piperidin-4-yl)butan-2-ol is most efficiently approached by first functionalizing the C4 position of the pyridine ring and subsequently performing a global reduction. This strategy avoids the complexities of handling potentially reactive piperidine intermediates and allows for a convergent synthesis. The chosen pathway consists of two primary transformations:

-

Claisen-Schmidt Condensation: Reaction of 4-pyridinecarboxaldehyde with acetone to form the α,β-unsaturated ketone, 4-(pyridin-4-yl)but-3-en-2-one.

-

Catalytic Hydrogenation: A comprehensive reduction of the intermediate using a platinum-based catalyst to saturate the pyridine ring and reduce the butenone side chain to the desired butanol moiety.

This route is atom-economical and utilizes well-established, scalable chemical transformations.

Figure 1: Overall Synthetic Scheme. A two-step pathway from 4-pyridinecarboxaldehyde to the target compound.

Part I: Synthesis of 4-(Pyridin-4-yl)but-3-en-2-one

Expertise & Mechanistic Causality

The Claisen-Schmidt condensation is a robust method for forming carbon-carbon bonds. It involves the reaction of an aldehyde lacking α-hydrogens (to prevent self-condensation) with a ketone under basic conditions. In this protocol, 4-pyridinecarboxaldehyde serves as the electrophilic aldehyde component.

The mechanism proceeds as follows:

-

Enolate Formation: The base (sodium hydroxide) abstracts an acidic α-proton from acetone, forming a nucleophilic enolate ion.

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde.

-

Aldol Adduct Formation: This addition results in a β-hydroxy ketone (aldol) intermediate.

-

Dehydration: Under the reaction conditions, this aldol adduct readily dehydrates (loses a molecule of water) to yield the more stable, conjugated α,β-unsaturated ketone, 4-(pyridin-4-yl)but-3-en-2-one.[2]

The choice of aqueous sodium hydroxide provides a simple, cost-effective, and efficient catalytic system for this transformation.

Detailed Experimental Protocol

Materials & Equipment:

-

4-Pyridinecarboxaldehyde

-

Acetone (ACS grade)

-

Sodium Hydroxide (NaOH)

-

Ethanol & Deionized Water

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (40 mL). Once dissolved, add ethanol (30 mL) and cool the solution to 0-5 °C in an ice bath with stirring.

-

Aldehyde Addition: To the cooled basic solution, add 4-pyridinecarboxaldehyde (10.7 g, 100 mmol) and stir for 15 minutes until it is fully dissolved.

-

Ketone Addition: While maintaining the temperature below 10 °C, add acetone (8.7 mL, 120 mmol) dropwise over 20 minutes. A yellow precipitate should begin to form.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

-

Isolation: After completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold deionized water (3 x 30 mL) until the filtrate is neutral (pH ~7).

-

Drying & Purification: Dry the crude product in a vacuum oven at 40-50 °C. The product, 4-(pyridin-4-yl)but-3-en-2-one, is typically obtained as a pale yellow solid of sufficient purity for the next step. If further purification is required, it can be recrystallized from ethanol/water.

Quantitative Data Summary

| Parameter | Expected Value |

| Typical Yield | 80-90% |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 118-121 °C |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

Part II: Synthesis of 4-(Piperidin-4-yl)butan-2-ol

Expertise & Mechanistic Causality

The complete reduction of 4-(pyridin-4-yl)but-3-en-2-one to 4-(Piperidin-4-yl)butan-2-ol is a demanding transformation requiring the saturation of three distinct functionalities: the aromatic pyridine ring, the carbon-carbon double bond, and the ketone carbonyl group.

Authoritative Grounding: Catalytic hydrogenation is the most direct and efficient method for this purpose.[1] The aromaticity of the pyridine ring makes it resistant to reduction, often necessitating harsh conditions (high pressure/temperature) and potent catalysts.[3] Platinum(IV) oxide (PtO₂, Adams' catalyst) is an exceptionally effective pre-catalyst for this process. In the presence of hydrogen, it is reduced in situ to highly active platinum black.

The use of an acidic solvent, such as glacial acetic acid, is critical. It protonates the pyridine nitrogen, which activates the ring towards hydrogenation and helps prevent catalyst poisoning by the basic nitrogen atom of the starting material and product.[1] This single catalytic system will sequentially or simultaneously reduce all three unsaturated sites to yield the target molecule. Due to the creation of two new stereocenters (at C2 of the butanol chain and C4 of the piperidine ring), the reaction will produce a mixture of diastereomers.

Sources

Application Note: Reductive Alkylation of 4-(Piperidin-4-yl)butan-2-ol

Executive Summary

The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry, given their ubiquitous presence in neuroactive compounds, GPCR ligands, and kinase inhibitors. 4-(Piperidin-4-yl)butan-2-ol is a highly versatile secondary amine building block featuring a 4-hydroxybutyl chain.

This application note provides a comprehensive, field-proven guide for the N-alkylation of 4-(Piperidin-4-yl)butan-2-ol via reductive amination. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), this protocol ensures high chemoselectivity for the secondary nitrogen over the secondary alcohol, avoiding the over-alkylation and quaternary ammonium salt byproducts commonly associated with direct alkylation using alkyl halides.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe.

-

Chemoselectivity (Amine vs. Alcohol): 4-(Piperidin-4-yl)butan-2-ol contains both a secondary amine and a secondary hydroxyl group. Reductive amination is inherently chemoselective for the nitrogen. The reaction relies on the nucleophilic attack of the amine on a carbonyl compound to form an iminium ion. Because hydroxyl groups cannot form stable electrophilic intermediates under these mild conditions, the alcohol remains unreacted, eliminating the need for protecting group chemistry.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation [1]. Unlike sodium borohydride (NaBH₄), which can prematurely reduce the starting aldehyde or ketone to an alcohol, NaBH(OAc)₃ is sterically hindered and electron-deficient due to its three acetoxy groups. It selectively reduces the highly electrophilic iminium ion intermediate while leaving the parent carbonyl untouched [2].

-

Solvent Causality: 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are the preferred solvents. They readily dissolve the boron complexes and stabilize the transient iminium ion without competing for hydrogen bonding, unlike protic solvents (e.g., methanol) which can sometimes stall the reduction of hindered ketones.

Reaction Pathway Visualization

Mechanistic pathway of the reductive alkylation of 4-(Piperidin-4-yl)butan-2-ol.

Experimental Protocols

A self-validating experimental workflow requires distinct approaches depending on the electrophilicity of the carbonyl compound. Aldehydes are highly reactive, whereas ketones suffer from steric hindrance and lower electrophilicity, necessitating acid catalysis [1].

Protocol A: Reductive Alkylation with Aldehydes (Standard Method)

Use this protocol for aliphatic and aromatic aldehydes.

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 4-(Piperidin-4-yl)butan-2-ol (1.0 equivalent, e.g., 1.0 mmol, 157.25 mg).

-

Solvation: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (5.0 mL).

-

Condensation: Add the desired aldehyde (1.05 equivalents). Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow the hemiaminal intermediate to form. (Note: No acid catalyst is required for aldehydes).

-

Reduction: Add sodium triacetoxyborohydride (1.4 equivalents, 296 mg) in a single portion. The reaction is mildly exothermic.

-

Monitoring: Stir at room temperature for 2–6 hours. Monitor the consumption of the secondary amine via LC-MS (Targeting the disappearance of

[M+H]⁺ 158.2). -

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes to break down boron-amine complexes. Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Reductive Alkylation with Ketones (Acid-Catalyzed Method)

Use this protocol for aliphatic and cyclic ketones. Aromatic ketones may require stronger Lewis acids like Ti(OPr)₄.

-

Preparation: Dissolve 4-(Piperidin-4-yl)butan-2-ol (1.0 eq) and the ketone (1.2 eq) in anhydrous DCE (0.2 M) under nitrogen.

-

Acid Catalysis: Add glacial acetic acid (AcOH) (1.0 to 2.0 eq). Causality Check: Ketones are less reactive; the AcOH protonates the carbonyl oxygen, increasing its electrophilicity and driving the dehydration of the hemiaminal to the requisite iminium ion [3].

-

Condensation: Stir the mixture at room temperature for 1 hour.

-

Reduction: Add NaBH(OAc)₃ (1.5 to 2.0 eq) portion-wise.

-

Monitoring & Workup: Stir for 12–24 hours. Proceed with the basic NaHCO₃ quench and extraction as described in Protocol A. If emulsion occurs during extraction, adding a small amount of Rochelle's salt (potassium sodium tartrate) will help break the boron emulsion.

Data Presentation & Optimization Guidelines

To ensure experimental reproducibility, the following table summarizes typical optimization parameters and expected outcomes based on established reductive amination kinetics.

| Parameter | Variable Tested | Substrate Type | Expected Yield (%) | Reaction Time | Causality / Notes |

| Reducing Agent | NaBH(OAc)₃ | Aldehydes | 85 - 95% | 2 - 6 h | Optimal balance of mildness and selectivity [1]. |

| Reducing Agent | NaBH₃CN | Ketones | 70 - 85% | 12 - 24 h | Highly toxic byproduct (HCN gas); requires strict pH control (pH ~4-5). |

| Reducing Agent | NaBH₄ | Aldehydes | < 40% | 1 h | Poor selectivity; rapidly reduces the aldehyde to an alcohol before imine formation. |

| Solvent | DCE / DCM | Both | 80 - 95% | 2 - 12 h | Non-coordinating; stabilizes intermediates [3]. |

| Solvent | THF | Both | 60 - 75% | 12 - 24 h | Slower kinetics due to oxygen coordination with boron species. |

| Catalyst | None | Aldehydes | 85 - 95% | 2 - 6 h | Aldehydes are sufficiently electrophilic on their own. |

| Catalyst | AcOH (1.5 eq) | Ketones | 75 - 90% | 12 - 24 h | Essential for driving iminium formation from sterically hindered ketones. |

Troubleshooting & Self-Validation

-

Incomplete Conversion (Ketones): If LC-MS indicates unreacted 4-(Piperidin-4-yl)butan-2-ol after 24 hours, the iminium ion is likely not forming. Solution: Switch to a stepwise protocol using Titanium(IV) isopropoxide (Ti(OPr)₄) to force imine formation, followed by reduction with NaBH₄ in methanol.

-

Product Loss During Workup: The 4-hydroxybutyl chain makes the resulting tertiary amine highly polar and potentially water-soluble. Solution: Ensure the aqueous phase is sufficiently basic (pH > 9) using 1N NaOH instead of NaHCO₃ before extraction, and consider using a more polar extraction solvent matrix like CHCl₃/Isopropanol (3:1 v/v).

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Application Notes & Protocols: Leveraging 4-(Piperidin-4-yl)butan-2-ol in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy for the identification of novel lead compounds, particularly for challenging biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Piperidin-4-yl)butan-2-ol as a versatile, three-dimensional (3D) fragment. The piperidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties to drug candidates.[1] The introduction of a chiral butan-2-ol side chain offers a unique 3D vector for exploring protein binding pockets, a desirable characteristic as the complexity of drug targets increases.[2] These application notes will detail the synthesis, characterization, and application of this fragment in a typical FBDD workflow, from initial library screening to hit-to-lead optimization.

Introduction: The Rationale for 4-(Piperidin-4-yl)butan-2-ol as a 3D Fragment

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutic agents.[1] Its saturated, non-aromatic nature provides a rigid, chair-like conformation that allows for precise spatial orientation of substituents, a key feature for optimizing interactions with biological targets. Furthermore, the basic nitrogen atom can serve as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, contributing to improved solubility and target engagement.

4-(Piperidin-4-yl)butan-2-ol distinguishes itself as a valuable fragment for several reasons:

-

Three-Dimensionality: Unlike the flat, aromatic fragments that dominate many screening libraries, this molecule possesses a distinct 3D architecture.[3][4] This allows for the exploration of more complex and deeper binding pockets, potentially unlocking novel target classes.

-

"Rule of Three" Compliance: With a molecular weight of approximately 157.25 g/mol , one hydrogen bond donor (the hydroxyl group), and one hydrogen bond acceptor (the piperidine nitrogen), this fragment aligns well with the "Rule of Three" for FBDD, which favors smaller, less complex molecules with a higher probability of binding to a target.

-

Chiral Center: The secondary alcohol at the 2-position of the butane chain introduces a chiral center, offering the potential for stereospecific interactions with a target protein.

-

Synthetically Tractable: The structure allows for straightforward chemical modification at the piperidine nitrogen, the hydroxyl group, and potentially the alkyl chain, facilitating rapid hit-to-lead optimization through fragment growing and linking strategies.[5][6]

Synthesis and Characterization of 4-(Piperidin-4-yl)butan-2-ol

A plausible and efficient synthesis of 4-(Piperidin-4-yl)butan-2-ol involves the reduction of the commercially available ketone precursor, 4-(Piperidin-4-yl)butan-2-one.

Protocol 1: Synthesis via Ketone Reduction

Objective: To synthesize 4-(Piperidin-4-yl)butan-2-ol by the reduction of 4-(Piperidin-4-yl)butan-2-one.

Materials & Equipment:

-

4-(Piperidin-4-yl)butan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up (separatory funnel, beakers)

-

Rotary evaporator

-

Column chromatography apparatus (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(Piperidin-4-yl)butan-2-one (1 equivalent) in methanol.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(Piperidin-4-yl)butan-2-ol.